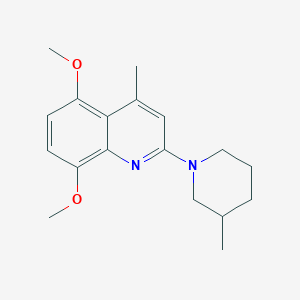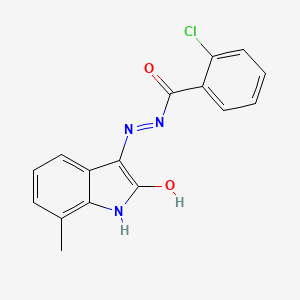
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays an important role in synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to modulate various biochemical and physiological processes that are mediated by the NMDA receptor. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate synaptic plasticity, learning, and memory by blocking the activation of the NMDA receptor. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can also modulate pain perception, addiction, and neurodegenerative diseases by blocking the activation of the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages for lab experiments. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline also has some limitations. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not a perfect antagonist of the NMDA receptor, and it can also bind to other receptors and ion channels. Therefore, it is important to use 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in conjunction with other tools and techniques to ensure the specificity of the results.
Orientations Futures
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in scientific research. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used to investigate the role of the NMDA receptor in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in combination with other tools and techniques, such as optogenetics and calcium imaging, to investigate the dynamics of NMDA receptor signaling in real time. Third, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in drug discovery efforts to develop new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multistep process starting from 2,5-dimethoxyaniline. The key step in the synthesis is the formation of the quinoline ring through a Pictet-Spengler reaction. The final product can be obtained through purification and crystallization.
Applications De Recherche Scientifique
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-20(11-12)16-10-13(2)17-14(21-3)7-8-15(22-4)18(17)19-16/h7-8,10,12H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMKDLVNFKIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)

![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)

![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)